molecular formula C19H26O B14072124 (10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14072124
M. Wt: 270.4 g/mol
InChI Key: HNDHDMOSWUAEAW-QKBRSHRXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4,16-Androstadien-3-one can be synthesized from androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase. It can also be converted into androstenone by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase .

Industrial Production Methods: Industrial production of 4,16-androstadien-3-one involves the biosynthetic transformation of phytosterols by Mycobacterium strains. This method is efficient and yields significant amounts of the compound .

Chemical Reactions Analysis

Types of Reactions: 4,16-Androstadien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products Formed:

    Oxidation: Conversion to androstenone.

    Reduction: Formation of androstadienol.

    Substitution: Halogenated derivatives of androstadienone.

Scientific Research Applications

4,16-Androstadien-3-one has a wide range of applications in scientific research:

Mechanism of Action

4,16-Androstadien-3-one exerts its effects by interacting with the olfactory system. It is detected by specific receptors in the nasal cavity, which then send signals to the brain. This interaction influences emotional processing and social behavior . The compound does not exhibit androgenic or anabolic effects but significantly affects mood and attention .

Properties

Molecular Formula

C19H26O

Molecular Weight

270.4 g/mol

IUPAC Name

(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1

InChI Key

HNDHDMOSWUAEAW-QKBRSHRXSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC=C2)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(=O)CCC34C

Origin of Product

United States

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